1,2-Dimethyldiazinan-4-ol
Description
1,2-Dimethyldiazinan-4-ol is a six-membered heterocyclic compound containing two nitrogen atoms (diazinane core) with methyl groups at positions 1 and 2 and a hydroxyl group at position 4. The methyl and hydroxyl substituents likely influence its solubility, stability, and electronic properties compared to related heterocycles.
Properties
CAS No. |
132846-57-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,2-dimethyldiazinan-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3 |
InChI Key |
LVNCVRHFVVHJLR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)O |
Canonical SMILES |
CN1CCC(CN1C)O |
Synonyms |
4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on heterocyclic analogs from the evidence, emphasizing ring systems, substituents, synthetic routes, and functional group reactivity.
Structural Analogues
A. 1,2-Thiazinane Derivatives () Compounds such as 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) share a six-membered ring but differ in heteroatoms (sulfur vs. nitrogen) and substituents. Key distinctions:
- 1,2-Dimethyldiazinan-4-ol : Contains two methyl groups (positions 1 and 2) and a hydroxyl group (position 4).
- Thiazinanes (35, 36) : Feature a sulfur atom and sulfone group (SO₂), enhancing electrophilicity and rigidity compared to diazinanes.
B. 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) ()
This compound includes a ketone group and sulfone, which increase polarity and hydrogen-bonding capacity compared to the hydroxyl group in this compound.
C. Imidazole Derivatives ()
Compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol differ in ring size (five-membered vs. six-membered) and electronic properties. The nitro group in imidazoles enhances redox reactivity, whereas the diazinane hydroxyl group may participate in acid-base interactions.
Physicochemical Properties
- Acidity : The hydroxyl (pKa ~10–12) is less acidic than sulfone (pKa ~1–3) but more acidic than methyl groups, enabling selective derivatization.
- Conformation : Diazinanes exhibit chair conformations, whereas thiazinanes with sulfone groups may adopt flattened rings due to electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
